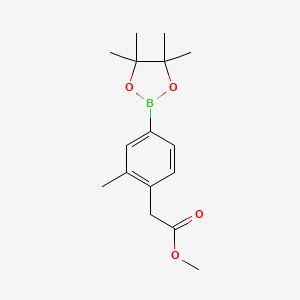

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester featuring a pinacol-protected boronate group attached to a phenyl ring substituted with a methyl group at the 2-position and a methyl ester at the acetoxy position. This compound (CAS 1415960-54-1) is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol group, which prevents hydrolysis and enhances reactivity in palladium-catalyzed bond formations . Its applications span pharmaceutical intermediates, materials science, and organic electronics, where precise control over aryl-aryl coupling is critical .

Properties

IUPAC Name |

methyl 2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-11-9-13(8-7-12(11)10-14(18)19-6)17-20-15(2,3)16(4,5)21-17/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCPHBITAFLGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121396 | |

| Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415960-54-1 | |

| Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415960-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Aryl halide precursor: Methyl 2-(2-methyl-4-bromophenyl)acetate or related aryl bromide derivatives.

- Borylating agent: Bis(pinacolato)diboron (B2Pin2).

- Catalyst: Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) or [1,10-bis(diphenylphosphino)ferrocene]dichloropalladium(II).

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3).

- Solvent: 1,4-Dioxane or a mixture of dioxane and water.

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.

Reaction Conditions

- Temperature: Typically reflux or 70–90 °C.

- Time: 6 to 20 hours depending on substrate and catalyst system.

- Inert atmosphere to avoid catalyst degradation and side reactions.

Representative Experimental Protocol

Mechanistic Insights and Optimization

- Catalyst choice: Pd(dppf)Cl2 is preferred for its high activity and stability in borylation reactions.

- Base selection: Potassium acetate is commonly used due to mild basicity and compatibility with palladium catalysis; cesium carbonate can improve reaction rates in aqueous media.

- Solvent effects: 1,4-Dioxane is favored for its ability to dissolve both organic substrates and inorganic bases; mixed solvent systems with water can enhance catalyst turnover.

- Temperature and time: Elevated temperatures (70–90 °C) and prolonged reaction times (6–20 h) ensure complete conversion.

- Inert atmosphere: Essential to prevent catalyst oxidation and maintain high yields.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- The product is often obtained as a colorless syrup or solid.

- Characterization includes NMR (1H, 13C), LC-MS, and sometimes elemental analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 3–5 mol% loading |

| Base | KOAc, Cs2CO3 | 2 equivalents relative to substrate |

| Solvent | 1,4-Dioxane or dioxane/water (4:1) | Degassed before use |

| Temperature | 70–90 °C | Reflux or controlled heating |

| Reaction Time | 6–20 hours | Depends on scale and substrate |

| Atmosphere | Nitrogen or argon | To prevent oxidation |

| Yield | 85–95% | High yield with optimized conditions |

Literature and Source Diversity

- The preparation method is well-documented in chemical synthesis literature, including synthetic protocols from ChemicalBook and Ambeed, as well as product data sheets from EvitaChem and PubChem databases.

- Variations in catalyst, base, and solvent systems reflect optimization efforts across different research groups.

- The method is consistent with standard Miyaura borylation procedures widely used in organic synthesis for preparing arylboronates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Phenols: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a dioxaborolane moiety, which is known for its utility in organic synthesis. The molecular formula is , and it has a molecular weight of 276.14 g/mol. The compound typically appears as a white to orange crystalline solid with a melting point ranging from 49°C to 53°C .

Organic Synthesis

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is primarily used as an intermediate in organic synthesis. Its boron-containing structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The boronate ester can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic rings, enabling the introduction of diverse functional groups into organic molecules .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its ability to act as a building block for drug development. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. This compound may serve as a precursor for synthesizing novel anticancer agents through targeted modifications .

- Antibacterial Activity : Studies have suggested that certain boron compounds possess antibacterial properties. This compound could be explored for developing new antibiotics or antibacterial agents .

Material Science

In material science, the compound's unique properties make it suitable for various applications:

- Polymer Chemistry : this compound can be used to create polymers with enhanced thermal stability and mechanical properties due to the incorporation of boron into polymer matrices .

- Nanotechnology : Its application in nanomaterials synthesis has been explored. Boron-containing compounds are often involved in the formation of nanostructured materials that exhibit unique electrical and optical properties .

Case Studies

In another study focusing on anticancer activity, derivatives synthesized from this compound were screened against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

The results indicated promising activity against multiple cancer types.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, ester groups, or additional functional groups, which influence their chemical behavior:

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)

- The absence of the 2-methyl substituent reduces steric hindrance, possibly enhancing coupling efficiency in crowded reaction environments .

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 701232-69-1)

- Structure: Propanoate ester (CH2CH2COOCH3) instead of acetate.

- Impact : The longer alkyl chain may improve lipid solubility, making it suitable for drug candidates requiring membrane permeability. However, bulkier esters could slow reaction kinetics in cross-couplings .

2-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

- Structure : Fluorine substituent at the 2-position, methoxycarbonylmethyl group.

- Impact : The electron-withdrawing fluorine atom activates the boronate group, increasing reactivity in Suzuki reactions. The methoxycarbonyl group adds polarity, enhancing solubility in aqueous-organic mixed systems .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS 811841-45-9)

- Structure : Methoxy group at the 2-position.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Main Compound | C16H21BO4 | 292.14 | Not reported | Methyl ester, 2-methyl, boronate |

| Ethyl 2-(4-boronate phenyl)acetate | C14H19BO4 | 262.11 | Oil (liquid) | Ethyl ester, boronate |

| 2-Fluoro-4-(methoxycarbonylmethyl) | C15H20BFO4 | 297.13 | Not reported | Fluoro, methoxycarbonyl |

| 2-Methoxy-4-boronate phenyl acetate | C15H21BO5 | 292.14 | 48–50 | Methoxy, boronate |

Reactivity in Cross-Coupling Reactions

- Main Compound : The 2-methyl group introduces steric hindrance, which may slow coupling rates compared to unsubstituted analogs but improves regioselectivity in asymmetric syntheses .

- Fluorinated Analog : Higher reactivity due to electron-withdrawing effects, enabling couplings at lower temperatures .

- Methoxy-Substituted Analog : Reduced reactivity but greater stability in protic solvents, ideal for stepwise syntheses requiring intermediate isolation .

Biological Activity

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 1362243-52-4) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H27BO3

- Molecular Weight : 290.21 g/mol

- Structure : The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications.

Antimicrobial Properties

Research indicates that compounds containing dioxaborolane structures exhibit antimicrobial activity. For instance, derivatives of dioxaborolane have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 4–8 μg/mL against MRSA . This suggests that this compound may possess similar antimicrobial properties.

Cancer Research

Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. For example, certain dioxaborolane derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. One study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This selectivity indicates a potential for developing targeted cancer therapies.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has been evaluated in vivo. For instance, a derivative exhibited moderate exposure with a Cmax of 592 ± 62 mg/mL and a slow elimination half-life . Toxicity studies showed acceptable safety profiles at high doses (up to 800 mg/kg) in animal models . These findings highlight the importance of further investigating the pharmacokinetics and safety of this compound.

Case Studies and Research Findings

Q & A

Basic Synthesis Methodology

Q: What are the standard laboratory synthesis routes for Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, methyl 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is reacted with aryl/heteroaryl halides using palladium catalysts (e.g., PdCl₂(dppf)) under inert conditions (N₂/Ar) in solvents like 1,4-dioxane or DMF. Base additives (e.g., Na₂CO₃) and temperatures of 80–90°C are critical for optimal yields (44–56%) .

Basic Characterization Techniques

Q: Which spectroscopic methods are essential for confirming the structure of this boronate ester? A: Key methods include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.8 ppm), methyl/acetate groups (δ 1.2–4.6 ppm), and boronate signals. For example, the dioxaborolane ring protons appear as singlets (δ 1.3 ppm, 12H) .

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 290–330) validate the molecular formula .

Advanced Yield Optimization

Q: How can researchers address low yields (<50%) in Suzuki-Miyaura couplings involving this compound? A: Yield discrepancies arise from variations in:

- Catalyst systems : PdCl₂(dppf) vs. Pd(PPh₃)₄ (higher activity but sensitivity to air).

- Solvent polarity : DMF improves solubility but may promote side reactions vs. dioxane .

- Base selection : K₂CO₃ vs. NaHCO₃ (affecting deprotonation and transmetallation rates).

Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions .

Advanced Data Contradiction Analysis

Q: How should researchers resolve conflicting reports on reaction conditions (e.g., temperature, catalyst loading)? A: Contradictions often stem from substrate-specific reactivity. For example:

- Temperature : Higher temps (90°C) accelerate coupling but risk boronate ester decomposition.

- Catalyst loading : 1–5 mol% Pd is typical, but sterically hindered substrates require higher loadings.

Cross-referencing studies with similar substrates (e.g., vs. 16) helps tailor protocols .

Basic Stability and Storage

Q: What storage conditions prevent hydrolysis of the boronate ester moiety? A: Store under inert gas (N₂/Ar) at <15°C in anhydrous solvents (e.g., THF, DCM). Moisture-sensitive boronate esters degrade via hydrolysis to boronic acids, detectable by ¹¹B NMR (~30 ppm for boronate vs. ~10 ppm for boronic acid) .

Advanced Application in Drug Development

Q: How is this compound used to synthesize bioactive molecules (e.g., FABP4/5 inhibitors)? A: The boronate ester acts as a key intermediate in cross-coupling reactions to introduce aryl/heteroaryl groups. For instance, it couples with chloropyrimidines to generate pharmacophores targeting lipid metabolism enzymes .

Advanced Purification Challenges

Q: What purification strategies address byproducts (e.g., homocoupling) in Suzuki reactions? A: Byproducts like biphenyls (from aryl halide homocoupling) are removed via:

- Column chromatography : Silica gel with gradient elution (hexane/EtOAc).

- Recrystallization : From ethanol or methanol to isolate crystalline products .

Basic Safety and Handling

Q: What safety protocols are critical when handling this compound? A: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid moisture. Boron-containing waste must be neutralized (e.g., with aqueous H₂O₂) before disposal .

Advanced Mechanistic Insights

Q: What mechanistic steps govern the reactivity of this boronate ester in cross-couplings? A: The Suzuki-Miyaura mechanism involves:

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

Transmetallation : Boronate ester transfers the aryl group to Pd.

Reductive elimination : Forms the C-C bond, regenerating Pd⁰.

Base choice (e.g., Na₂CO₃) facilitates boronate activation .

Advanced Analytical Troubleshooting

Q: How to interpret unexpected splitting in ¹H NMR spectra (e.g., diastereomers)? A: Splitting may arise from:

- Rotamers : Due to hindered rotation (e.g., ortho-substituted aryl groups).

- Impurities : Trace solvents or byproducts. Use deuterated solvents and 2D NMR (COSY/HSQC) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.